16beta,17-Dihydroxy-ent-kaurane-19-oic acid 16beta,17-Dihydroxy-ent-kaurane-19-oic acid 16beta,17-dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is ent-kaurane-19-oic acid substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). It is isolated from Helianthus sp. and Annona squamosa and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an ent-kaurane diterpenoid, a hydroxy monocarboxylic acid, a diol, a tertiary alcohol, a primary alcohol and a bridged compound.
Brand Name: Vulcanchem
CAS No.: 74365-74-5
VCID: VC21192825
InChI: InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1
SMILES: CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

16beta,17-Dihydroxy-ent-kaurane-19-oic acid

CAS No.: 74365-74-5

Cat. No.: VC21192825

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

16beta,17-Dihydroxy-ent-kaurane-19-oic acid - 74365-74-5

Specification

Description 16beta,17-dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is ent-kaurane-19-oic acid substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). It is isolated from Helianthus sp. and Annona squamosa and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an ent-kaurane diterpenoid, a hydroxy monocarboxylic acid, a diol, a tertiary alcohol, a primary alcohol and a bridged compound.
CAS No. 74365-74-5
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1
Standard InChI Key MRBLTWPEPGRXQN-DKUWUMJMSA-N
Isomeric SMILES C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O
SMILES CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O
Canonical SMILES CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O

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